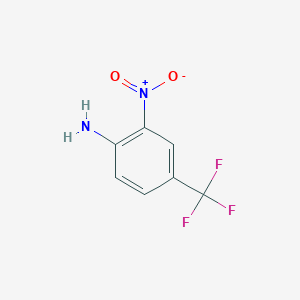
1,2-Dierucoyl-sn-glycero-3-phosphocholine
Übersicht
Beschreibung
1,2-Dierucoyl-sn-glycero-3-phosphocholine, also known as DEPC, is a phospholipid that contains the unsaturated long-chain (22:1) oleic acid inserted at the sn-1 and sn-2 positions . It is commonly used alone or with other components in the generation of micelles, liposomes, and other types of artificial membranes .
Molecular Structure Analysis
The molecular formula of 1,2-Dierucoyl-sn-glycero-3-phosphocholine is C52H100NO8P . It contains two erucic acid (docosenoic acid) chains at the sn-1 and sn-2 positions of the glycerol backbone . The phosphate group is attached to the sn-3 position of the glycerol, and it is further linked to a choline group .Physical And Chemical Properties Analysis
1,2-Dierucoyl-sn-glycero-3-phosphocholine is a powder form substance . It has a molecular weight of 898.33 g/mol . The compound should be stored at a temperature of -20°C .Wissenschaftliche Forschungsanwendungen
Liposome Membrane Composition
1,2-Dierucoyl-sn-glycero-3-phosphocholine: is used in the composition of liposome membranes. It helps in the preparation of liposomes and studying the properties of lipid bilayers .
Biochemical Research
It serves as a standard for phospholipid analysis by LC-ESI-MS, aiding in biochemical research and analysis, particularly in nucleic acid or protein studies .
Enzyme Activity Studies
The compound is involved in studies examining enzyme activities, such as glucose oxidase within liposomes, which shows high activity when incorporated with 1,2-Dierucoyl-sn-glycero-3-phosphocholine .
Metabolic Studies
Research suggests that derivatives of this compound may influence metabolic processes such as insulin sensitivity and lipolysis in fat cells .
Antiproliferative Effects
It has been noted to enhance the stability and antiproliferative effect of certain anticancer drugs in vitro .
Wirkmechanismus
Target of Action
1,2-Dierucoyl-sn-glycero-3-phosphocholine (DEPC) is a phospholipid that primarily targets the lipid bilayer of cell membranes . It is a key component of liposomes, which are used in various biomedical applications .
Mode of Action
DEPC interacts with its target by integrating into the lipid bilayer of cell membranes. This interaction can alter the properties of the membrane, such as its fluidity and permeability . In liposomes, DEPC can encapsulate and protect various bioactive compounds, enhancing their delivery to specific cells or tissues .
Biochemical Pathways
For example, the glucose oxidase (GO) in the DEPC liposome shows high activity .
Pharmacokinetics
The pharmacokinetics of DEPC are largely determined by its incorporation into liposomes. Liposomes can enhance the bioavailability of encapsulated compounds by protecting them from degradation and facilitating their transport across biological barriers
Result of Action
The primary result of DEPC’s action is the formation of stable liposomes that can deliver encapsulated compounds to specific cells or tissues . By altering the properties of cell membranes, DEPC may also influence cellular processes such as signal transduction and endocytosis .
Action Environment
The action of DEPC can be influenced by various environmental factors. For example, the stability and efficacy of DEPC liposomes can be affected by factors such as temperature, pH, and the presence of certain ions
Safety and Hazards
DEPC has certain toxicity and irritability. During usage, direct contact with skin and eyes should be avoided. If contact occurs, rinse immediately with plenty of water. Inhalation of DEPC dust or solution vapor should be avoided, and protective equipment such as gloves, glasses, and masks should be worn .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(2R)-2,3-bis[[(Z)-docos-13-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H100NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-51(54)58-48-50(49-60-62(56,57)59-47-46-53(3,4)5)61-52(55)45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,50H,6-19,24-49H2,1-5H3/b22-20-,23-21-/t50-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEURMLKLAEUAY-JFSPZUDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H100NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401345798 | |
| Record name | 1,2-Dierucoyl-sn-glycero-3-phosphatidylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401345798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
898.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PC(22:1(13Z)/22:1(13Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008578 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1,2-Dierucoyl-sn-glycero-3-phosphocholine | |
CAS RN |
51779-95-4, 76420-81-0 | |
| Record name | 1,2-Dierucoyl-sn-glycero-3-phosphocholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051779954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Didocos-13-enoyl phoshatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076420810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dierucoyl-sn-glycero-3-phosphatidylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401345798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-DIERUCOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z951826B6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the acyl chain length of di22:1PC influence its interaction with membrane-active molecules like antimicrobial peptides?
A1: The long 22-carbon acyl chains of di22:1PC create a thicker bilayer compared to phospholipids with shorter chains, such as 1,2-dimyristoleoyl-sn-glycero-3-phosphocholine (DMPC) or 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) []. This difference in thickness significantly affects the activity of membrane-active molecules. For instance, synthetic ion channels with longer hydrophobic regions exhibit peak activity in di22:1PC liposomes, while shorter channels are more active in thinner DMPC membranes []. This suggests that matching the hydrophobic length of the active molecule to the bilayer thickness is crucial for optimal interaction. Similarly, the antimicrobial peptide melittin induces a greater thinning effect in di22:1PC bilayers compared to thinner bilayers, highlighting the role of bilayer thickness in peptide-membrane interactions [].
Q2: Can di22:1PC be used to study the impact of membrane thickness on the activity of pore-forming molecules?
A2: Yes, di22:1PC's ability to form thicker bilayers makes it a useful tool for investigating the influence of membrane thickness on pore formation. Research on the bacterial toxin colicin E1 demonstrates this. Colicin E1 forms small conductance channels in thinner membranes but switches to a novel large conductance state in di22:1PC bilayers []. This suggests that the thicker hydrophobic environment provided by di22:1PC can alter the conformation and properties of membrane-spanning protein regions, directly impacting their function.
Q3: How does di22:1PC contribute to understanding drug-membrane interactions?
A3: di22:1PC serves as a model membrane system to assess the bilayer-perturbing effects of drugs. Studies have shown that certain drug-like molecules can either enhance or suppress the function of gramicidin channels embedded in di22:1PC bilayers, while not affecting their activity in thinner DOPC bilayers []. This difference highlights the sensitivity of membrane proteins to drug-induced changes in bilayer properties, which can be more pronounced in thicker membranes like those formed by di22:1PC. By utilizing di22:1PC in in silico and in vitro assays, researchers can better predict the potential of drug candidates to perturb membrane structure and function, ultimately contributing to safer drug design [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




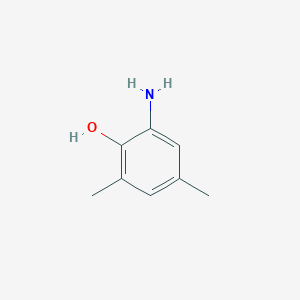

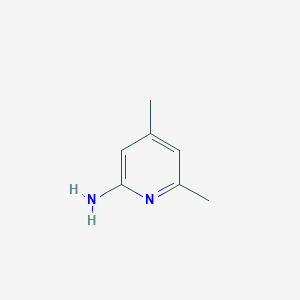

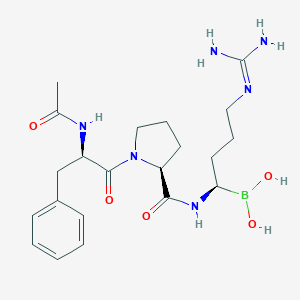
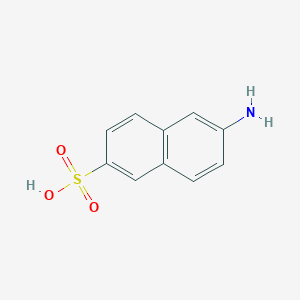
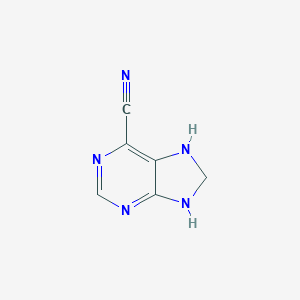
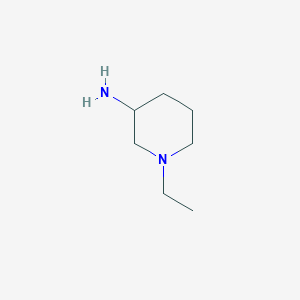
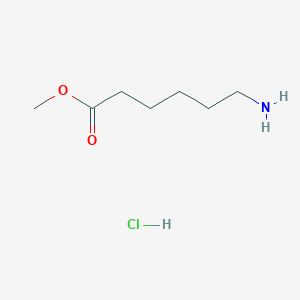
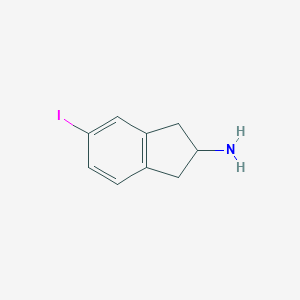

![4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione](/img/structure/B145795.png)
